5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Beschreibung
Single Crystal X-ray Diffraction Methodology
Single crystal X-ray diffraction represents the most definitive method for determining the three-dimensional atomic arrangement of 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one. The crystallographic investigation requires high-quality single crystals, typically measuring approximately 0.01 × 0.01 × 0.01 millimeters, which are essential for obtaining precise diffraction data. Modern diffractometers equipped with Copper K-alpha or Molybdenum K-alpha radiation sources enable collection of comprehensive diffraction patterns that reveal the molecular structure with atomic resolution. The crystallographic analysis follows Bragg's law, mathematically expressed as n×λ = 2d×sin(θ), where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ represents half the scattering angle. This fundamental relationship governs the constructive interference patterns observed in the diffraction experiments.
The crystallographic unit cell parameters provide crucial information about the molecular packing arrangements and intermolecular interactions within the crystal lattice. For quinazoline-pyrimidine hybrid compounds, the crystal structures typically reveal complex hydrogen bonding networks and π-π stacking interactions between adjacent molecules. The systematic analysis of reflection intensities and their distribution patterns enables determination of space group symmetry and precise atomic coordinates. Temperature-controlled measurements, typically conducted at 100 Kelvin using cryostream devices, minimize thermal vibrations and enhance the precision of structural determinations. The resulting crystallographic data provides bond lengths, bond angles, and torsion angles with standard uncertainties typically less than 0.01 Angstroms for atomic positions.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction techniques complement single crystal studies by providing information about bulk crystalline properties and polymorphic forms of this compound. The powder diffraction pattern represents a fingerprint characteristic unique to each crystalline phase, enabling phase identification and purity assessment. Modern powder diffractometers can analyze samples ranging from milligrams to grams, making this technique particularly valuable for bulk characterization studies. The diffraction pattern analysis reveals information about crystallite size, strain effects, and preferred orientation phenomena that influence the physical properties of the material. Peak broadening analysis using the Scherrer equation provides estimates of average crystallite dimensions, while peak position analysis yields precise lattice parameter determinations.
The powder diffraction data collection typically spans the angular range from 5 to 80 degrees in 2θ, capturing both low-angle and high-angle reflections necessary for comprehensive structural analysis. Variable temperature powder diffraction studies can reveal thermal expansion behavior and phase transition temperatures, providing insights into the thermal stability of the compound. The high-resolution powder diffraction measurements enable detection of minor impurity phases and quantitative phase analysis when multiple crystalline forms are present. Advanced analysis techniques such as Rietveld refinement allow extraction of detailed structural information from powder diffraction data, including atomic positions and thermal displacement parameters.
Crystallographic Data Analysis and Structure Solution
The structure solution process for this compound involves systematic analysis of the collected diffraction intensities using direct methods or Patterson synthesis techniques. The molecular structure determination requires careful consideration of the electron density distribution and systematic validation of the proposed atomic model through difference Fourier analysis. The refinement process involves least-squares optimization of atomic parameters against observed structure factors, with particular attention to the accurate placement of hydrogen atoms associated with the amino linkage and methyl substituents. The final structural model undergoes comprehensive validation using established crystallographic quality indicators, including R-factors, goodness-of-fit parameters, and difference electron density maps.
The crystallographic analysis reveals the precise geometry of the quinazoline-pyrimidine linkage, including the dihedral angle between the two heterocyclic planes and the conformation of the connecting amino bridge. The allyl substituent orientation and its potential for conformational flexibility become clearly defined through the crystallographic investigation. Intermolecular packing arrangements within the crystal structure provide insights into the supramolecular organization and potential solid-state properties of the compound. The crystal structure analysis typically reveals hydrogen bonding patterns involving the pyrimidinone carbonyl oxygen and amino nitrogen atoms, contributing to the overall crystal stability and physical properties.
Eigenschaften
IUPAC Name |
4-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-8-10(2)11(3)9-16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOCUFUUELZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4,6,7-Trimethylquinazoline Intermediate
- Starting materials: Typically, 2-aminobenzaldehyde derivatives or anthranilic acid derivatives substituted with methyl groups at positions 4, 6, and 7.
- Method: The quinazoline ring system is commonly synthesized via cyclization reactions involving the condensation of substituted anthranilic acid derivatives with formamide or related reagents under dehydrating conditions.
- Methylation: The methyl substituents on the quinazoline ring are introduced either by using appropriately methyl-substituted starting materials or by methylation reactions post-cyclization using methyl iodide or dimethyl sulfate under basic conditions.
- Purification: Recrystallization or chromatographic techniques are applied to isolate the pure quinazoline intermediate.
Preparation of 5-Allyl-6-methylpyrimidin-4(3H)-one Core
- Starting materials: β-dicarbonyl compounds or amidines that allow pyrimidine ring formation.
- Method: The pyrimidinone ring is typically formed through cyclocondensation reactions involving amidines and β-ketoesters or β-diketones. The allyl group at position 5 can be introduced via allylation reactions using allyl halides under basic or phase-transfer catalysis conditions.
- Methylation: The methyl group at position 6 is introduced by starting with methyl-substituted precursors or via selective methylation.
- Reaction conditions: Acidic or basic catalysis, often under reflux in polar solvents such as ethanol or DMF.
- Purification: Chromatography or crystallization to obtain the pyrimidinone derivative.
Coupling of Quinazoline and Pyrimidinone Units via Amino Linkage
- Amino linkage formation: The key step involves nucleophilic substitution or amination where the amino group on the quinazoline intermediate reacts with an activated pyrimidinone derivative.
- Activation: The pyrimidinone may be activated by halogenation (e.g., chlorination at the 2-position) or by formation of a suitable leaving group to facilitate nucleophilic attack by the quinazoline amine.
- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to promote coupling.
- Catalysts: Sometimes bases such as triethylamine or inorganic bases are used to deprotonate the amine and enhance nucleophilicity.
- Purification: Final compound isolation is achieved by recrystallization or preparative chromatography.
Representative Data Table: Synthetic Parameters and Yields
| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Quinazoline ring cyclization | Substituted anthranilic acid + formamide | 150-180 | Ethanol/DMF | 70-85 | Methyl substituents pre-introduced |
| 2 | Pyrimidinone ring formation | Amidines + β-ketoesters + allyl halide | 80-120 | Ethanol/DMF | 60-75 | Allylation step critical |
| 3 | Amination coupling | Quinazoline amine + activated pyrimidinone | 100-140 | DMF/DMSO | 50-70 | Base catalysis improves yield |
Research Findings and Notes
- The allyl group at position 5 of the pyrimidinone is sensitive to harsh acidic or strongly basic conditions, so reaction conditions must be optimized to prevent side reactions such as polymerization or rearrangement.
- The trimethyl substitution pattern on the quinazoline ring influences the electronic properties and steric hindrance, which can affect the coupling efficiency in the amination step.
- Literature on related quinazoline-pyrimidinone conjugates suggests that microwave-assisted synthesis can improve reaction rates and yields in the coupling step.
- Purity and structural confirmation are typically achieved using NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis .
- The compound has a molecular weight of 335.4 g/mol and a molecular formula of C19H21N5O, consistent with the proposed structure.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrimidinones or quinazolinones.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural components may interfere with bacterial enzyme systems, leading to increased efficacy as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases and phosphodiesterases, which are crucial in cellular signaling pathways. This inhibition could lead to therapeutic applications in diseases characterized by dysregulated signaling.
Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical studies. It can be used to study enzyme kinetics and interactions within various biological systems. Its ability to bind selectively to specific targets makes it valuable for elucidating biochemical pathways.
Drug Development
The compound's pharmacokinetic properties are being studied for potential drug development applications. Its ability to penetrate biological membranes and interact with cellular targets positions it as a candidate for formulation into new therapeutic agents.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of quinazoline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested this compound against multi-drug resistant strains of bacteria. The findings revealed that it exhibited notable inhibitory effects on bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.
Table: Summary of Applications
| Application Area | Potential Uses | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against multi-drug resistant strains | |
| Enzyme inhibition | Targets kinases and phosphodiesterases | |
| Biochemical Applications | Molecular probes | Useful for studying enzyme kinetics |
| Drug development | Promising pharmacokinetic properties |
Wirkmechanismus
The mechanism by which 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below compares the target compound with analogous pyrimidin-4(3H)-one derivatives:
Key Observations :
- Lipophilicity : The target compound’s allyl and trimethylquinazoline groups likely confer higher logP values compared to methoxyphenyl (18b) or isoxazole derivatives , suggesting better membrane permeability but poorer aqueous solubility.
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 18b) achieve rapid reaction times (~20 min) , whereas the target compound’s synthesis may require longer steps due to its complex quinazoline substituent.
- Biological Relevance : Quinazoline and coumarin derivatives (e.g., 4i) are associated with kinase inhibition and fluorescence-based applications, respectively , while isoxazole-containing analogs () may exhibit distinct binding profiles.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (18b) | 6-(Coumarin-3-yl)pyrimidin-2(1H)-one (4i) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~424 (estimated) | ~317 | ~450 (estimated) |
| logP (Predicted) | ~3.5 | ~2.8 | ~2.2 |
| Solubility | Low (non-polar substituents) | Moderate (polar methoxy group) | Moderate (coumarin enhances polarity) |
| Thermal Stability | Likely high (aromatic cores) | Moderate (thieno-pyrimidine may decompose at high temps) | Low (coumarin may degrade under heat) |
Notes:
Biologische Aktivität
5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its complex structure which incorporates a quinazoline moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 335.41 g/mol
- CAS Number : 924874-35-1
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
2. Antimicrobial Properties
- The compound has been evaluated for antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies report that it exhibits moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
3. Enzyme Inhibition
- Preliminary research suggests that this compound may act as an inhibitor of certain enzymes involved in cancer metabolism. Specific studies have indicated potential inhibition of dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.
Case Studies
A selection of case studies highlights the biological activity of this compound:
Research Findings
Recent findings from various studies further elucidate the biological mechanisms at play:
-
Apoptosis Induction :
- Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptosis.
-
Cell Cycle Analysis :
- Treatment with the compound resulted in significant accumulation of cells in the G2/M phase, suggesting interference with mitotic progression.
-
Antimicrobial Mechanism :
- The antimicrobial action appears to be linked to membrane destabilization and inhibition of protein synthesis in bacteria.
Q & A
Q. What are the recommended analytical methods for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the substitution pattern of the pyrimidinone and quinazoline moieties. Pay attention to allyl proton signals (~δ 5.0–5.8 ppm) and methyl groups in the quinazoline ring (δ 2.1–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Adjust pH to 6.5 using ammonium acetate buffer for optimal resolution .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (expected [M+H] ~420–430 Da) and detect fragmentation patterns indicative of allyl or methyl group loss .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Key Reaction Parameters:
- Catalyst Selection: Use palladium catalysts (e.g., Pd(OAc)) for allylation steps, as demonstrated in analogous pyrimidine syntheses .
- Temperature Control: Maintain reflux conditions (80–100°C) in ethanol for aminopyrimidine coupling to the quinazoline scaffold .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol enhances purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing protocols for structurally related pyrimidine derivatives .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling:
- ADME Studies: Use LC-MS/MS to measure plasma/tissue concentrations in rodent models. Adjust dosing regimens if poor bioavailability is observed .
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites that may explain efficacy gaps .
- Mechanistic Follow-Up: Combine transcriptomics (RNA-seq) and proteomics to validate target engagement (e.g., kinase inhibition) in vivo versus in vitro .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Scaffold Modification Strategy:
- Quinazoline Substitutions: Replace 4,6,7-trimethyl groups with halogens (e.g., Cl, F) to assess electronic effects on binding affinity .
- Pyrimidinone Modifications: Introduce bulkier substituents (e.g., benzyl instead of allyl) to evaluate steric hindrance impacts .
- High-Throughput Screening (HTS): Use fragment-based libraries to screen 100–200 analogs in parallel, employing SPR (surface plasmon resonance) for binding kinetics .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
Methodological Answer:
- Molecular Docking:
- Target Selection: Dock the compound into homology models of kinases (e.g., EGFR, CDK2) using AutoDock Vina. Focus on hydrogen bonding with the pyrimidinone NH and quinazoline methyl groups .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify flexible regions for further modification .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Environmental Persistence:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via HPLC. Calculate half-lives to predict stability in aquatic systems .
- Soil Adsorption Tests: Use batch equilibrium methods (OECD Guideline 106) with loamy soil to determine K values .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (OECD 201) .
Q. How should researchers design assays to investigate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) Analysis:
- Use the Chou-Talalay method: Treat cells (e.g., HCT-116) with varying ratios of the compound and a reference drug (e.g., 5-FU). Calculate CI values using CompuSyn software .
- Mechanistic Synergy: Perform Western blotting to assess pathway modulation (e.g., apoptosis markers like caspase-3) in combination versus monotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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